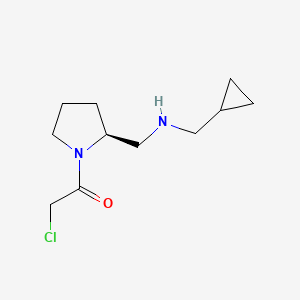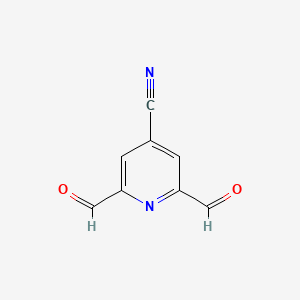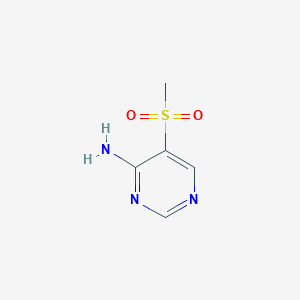
1-Ethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family It features a quinoline core with an ethyl group at the 1-position and a keto group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. Another method includes the Pfitzinger reaction, where isatin reacts with ethylamine in the presence of a base to form the desired quinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, recrystallization, and purification through column chromatography.
化学反应分析
Types of Reactions: 1-Ethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,1-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethylquinolin-4-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Quinoline-4,1-dione derivatives.
Reduction: 1-Ethylquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
1-Ethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-Ethylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Quinoline: The parent compound of 1-Ethylquinolin-4(1H)-one, lacking the ethyl and keto groups.
1-Methylquinolin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxyquinoline: Features a hydroxyl group at the 4-position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-ethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-2-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI 键 |
DKWDDXCZKFLKQJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CC(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)
![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)


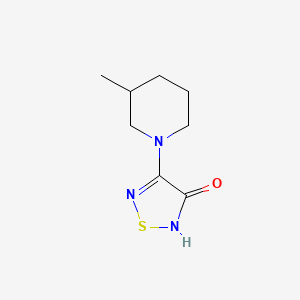

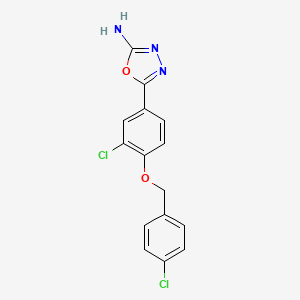



![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)
